5-(4-Fluorophenyl)pyridine-3,4-diamine

Kinase inhibition Structure-activity relationship Fluorinated heterocycles

Medicinal chemists face regioisomer-related potency attrition when sourcing 5-(4-fluorophenyl)pyridine-3,4-diamine. This para-fluoro scaffold ensures optimal ATP-binding pocket engagement without steric clashes inherent to ortho/meta isomers. - Enables regioselective cyclization to imidazopyridine, triazolopyridine, and pyridopyrazine kinase inhibitor cores. - Consistent ≥95% purity ensures reproducible multi-step derivatization. - Ready-to-ship research quantities eliminate synthesis delays.

Molecular Formula C11H10FN3
Molecular Weight 203.22
CAS No. 1214373-94-0
Cat. No. B596728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)pyridine-3,4-diamine
CAS1214373-94-0
Synonyms5-(4-fluorophenyl)pyridine-3,4-diaMine
Molecular FormulaC11H10FN3
Molecular Weight203.22
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CC(=C2N)N)F
InChIInChI=1S/C11H10FN3/c12-8-3-1-7(2-4-8)9-5-15-6-10(13)11(9)14/h1-6H,13H2,(H2,14,15)
InChIKeyGYGBWOOKYCGRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)pyridine-3,4-diamine: Fluorinated Scaffold for Kinase Synthesis


5-(4-Fluorophenyl)pyridine-3,4-diamine (CAS 1214373-94-0) is a fluorinated heteroaromatic diamine with the molecular formula C₁₁H₁₀FN₃ and a molecular weight of 203.22 g/mol . The compound features a pyridine core substituted at the 5-position with a para-fluorophenyl group and amino groups at the 3- and 4-positions, providing a versatile scaffold for medicinal chemistry derivatization. It is primarily utilized as a synthetic intermediate in the preparation of kinase inhibitors and other targeted therapeutics, where the fluorine substitution modulates electronic properties and metabolic stability . Commercial availability is limited to research-grade quantities with typical purity specifications of ≥95% .

Workflow Kinase inhibitor scaffold synthesis
Selection para-Fluoro positional isomer for ATP-pocket geometry
Use Context SAR and lead optimization (research-grade)

Positional Isomer Specificity of 5-(4-Fluorophenyl)pyridine-3,4-diamine


The substitution pattern on both the pyridine core and the pendant phenyl ring dictates distinct synthetic utility that precludes generic substitution. 5-(4-Fluorophenyl)pyridine-3,4-diamine presents amino groups at the 3- and 4-positions, enabling specific cyclization and coupling reactions that are sterically and electronically inaccessible to its regioisomers . Positional isomers—including 5-(2-fluorophenyl)pyridine-3,4-diamine (CAS 1214354-78-5) and 5-(3-fluorophenyl)pyridine-3,4-diamine dihydrochloride (CAS 1956307-53-1)—exhibit fundamentally different spatial orientation of the fluorine substituent, which alters target binding interactions in downstream kinase inhibitors . The para-fluoro substitution in the target compound provides a linear molecular geometry favorable for ATP-binding pocket engagement, whereas ortho- and meta-substituted analogs introduce steric clashes or suboptimal vector alignment . Furthermore, N-substituted variants such as N³-(4-fluorophenyl)pyridine-3,4-diamine possess distinct connectivity, rendering them unsuitable for synthetic routes requiring free 3,4-diamine functionality [1].

Positional isomer geometry 2-Fluoro and 3-fluoro isomers introduce steric clashes or misaligned vectors incompatible with ATP-pocket binding orientation.
Blocked diamine reactivity N-Substituted analogs (e.g., N³-(4-fluorophenyl)) lack the free 3,4-diamine required for regioselective cyclization to fused heterocycles.
Synthetic pathway divergence Different substitution patterns alter accessible derivatization routes and downstream SAR interpretation.

5-(4-Fluorophenyl)pyridine-3,4-diamine: Quantitative Differentiation Evidence


Para-Fluoro Substitution: Linear Geometry for ATP Pocket

The para-fluorophenyl substitution pattern in 5-(4-fluorophenyl)pyridine-3,4-diamine provides a linear molecular geometry that is structurally preferred for ATP-binding pocket engagement in kinase inhibitor design, whereas ortho- and meta-substituted isomers introduce steric constraints that compromise binding orientation [1]. Studies on analogous fluorophenyl-pyridine systems demonstrate that para-substitution yields optimal vector alignment for hinge-region interactions in kinase active sites [2].

Binding geometry
Class-level
Para: linear geometry, ≈0° steric clash; Ortho: bent, ≈60° misalignment
May support ATP-pocket fit; isoform-dependent review
Docking-based class-level inference
Kinase inhibition Structure-activity relationship Fluorinated heterocycles

Regioselective Heterocycle Formation via Free 3,4-Diamine

5-(4-Fluorophenyl)pyridine-3,4-diamine possesses two adjacent free amino groups at the 3- and 4-positions, enabling regioselective cyclization reactions to form fused heterocyclic systems such as imidazopyridines and triazolopyridines. N-substituted analogs including N³-(4-fluorophenyl)pyridine-3,4-diamine have one amino group blocked by substitution, rendering them incapable of participating in diamine-dependent cyclization chemistry [1]. This structural distinction determines which synthetic pathways are accessible.

Diamine cyclization
Head-to-head
3,4-diamine: 3 HBD, cyclization enabled; N-substituted: 2 HBD, cyclization blocked
Enables diamine-dependent fused heterocycle synthesis
Direct functional group comparison
Heterocycle synthesis Regioselective cyclization Medicinal chemistry intermediates

Para-Fluorophenyl: Electronic Modulation and Metabolic Stability

The para-fluorophenyl substituent introduces electron-withdrawing character via the fluorine atom while maintaining minimal steric bulk, a combination that enhances metabolic stability of derived kinase inhibitors without compromising target binding [1]. Comparative SAR analysis of fluorophenyl-pyridine derivatives indicates that para-fluoro substitution reduces oxidative metabolism at the phenyl ring relative to unsubstituted phenyl analogs, while ortho-fluoro substitution creates steric hindrance that can reduce potency [2].

Electronic effect
Class-level
Hammett σₚ = 0.06 (para-F); F vdW radius 1.47 Å; blocks para-hydroxylation
May enhance metabolic stability without steric penalty
Reported SAR; microsomal assay context
Fluorine chemistry Metabolic stability Electronic effects

Research-Grade Purity for SAR and Lead Optimization

5-(4-Fluorophenyl)pyridine-3,4-diamine is supplied at research-grade purity of ≥95%, with storage specifications of 2–8°C under dry, sealed conditions to maintain integrity for structure-activity relationship studies and lead optimization campaigns . This purity level is consistent across multiple reputable suppliers including AKSci and Leyan, providing sourcing redundancy . The compound is designated for research use only, distinguishing it from clinical-grade or manufacturing-grade materials that carry different purity and documentation requirements .

Commercial specification
Specification review
Purity ≥95%; storage 2–8°C dry; multi-vendor (AKSci, Leyan, ChemScene)
Consistent supply supports reproducible SAR campaigns
Supplier COA context
Chemical procurement Quality specifications Research-grade reagents

5-(4-Fluorophenyl)pyridine-3,4-diamine: Research Applications


ATP-Competitive Kinase Inhibitors with Linear Fluorophenyl Geometry

5-(4-Fluorophenyl)pyridine-3,4-diamine serves as a core intermediate for constructing ATP-competitive kinase inhibitors where the para-fluorophenyl group aligns with the hydrophobic back pocket of the ATP-binding site. The linear geometry of the para-substitution enables optimal hinge-region binding without the steric penalties associated with ortho- or meta-fluoro isomers [1]. This scaffold is particularly relevant for targets including CSF1R, PDGFRA, and KIT kinases where fluorophenyl-pyridine motifs have demonstrated favorable binding profiles [2].

Fused Heterocycle Synthesis via Diamine Cyclization

The adjacent 3,4-diamine functionality enables regioselective cyclization with carbonyl compounds, nitriles, or orthoesters to form imidazopyridine, triazolopyridine, and pyridopyrazine scaffolds [1]. This synthetic versatility is unavailable with N-substituted analogs such as N³-(4-fluorophenyl)pyridine-3,4-diamine, which lack the requisite free diamine motif. The resulting fused heterocycles represent privileged scaffolds in kinase inhibitor discovery [2].

SAR Studies in Fluorinated Heteroaromatic Series

The compound provides a well-defined starting point for SAR campaigns exploring the effects of fluorine substitution pattern on target potency and metabolic stability. Comparative evaluation against 2-fluoro, 3-fluoro, and unsubstituted phenyl analogs allows systematic mapping of electronic and steric contributions to biological activity [1]. The 95% minimum purity specification ensures reproducible synthetic outcomes across multi-step derivatization sequences [2].

Lead Optimization for CNS-Penetrant Kinase Inhibitors

The fluorinated pyridine-diamine scaffold has been identified as a key component in bioactive compounds targeting neurological indications [1]. The para-fluorophenyl group contributes to favorable physicochemical properties for blood-brain barrier penetration, including moderate lipophilicity and reduced P-glycoprotein efflux susceptibility relative to larger halogenated analogs [2].

Application
Selection Property
Validation Focus
ATP-competitive kinase inhibitor synthesis
Linear para-fluoro geometry
ATP-pocket binding orientation review
Fused heterocycle scaffold construction
Free 3,4-diamine functionality
Cyclization chemistry compatibility
Fluorophenyl SAR campaigns
Systematic fluorine position comparison
Electronic/steric contribution mapping
CNS physicochemical profiling
Balanced lipophilicity (para-F)
BBB permeability and efflux ratio review

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